4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1329471-16-0
VCID: VC5072882
InChI: InChI=1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14)
SMILES: CC(C)(C)C1=NNC(=C1Br)C(F)(F)F
Molecular Formula: C8H10BrF3N2
Molecular Weight: 271.081

4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole

CAS No.: 1329471-16-0

Cat. No.: VC5072882

Molecular Formula: C8H10BrF3N2

Molecular Weight: 271.081

* For research use only. Not for human or veterinary use.

4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole - 1329471-16-0

Specification

CAS No. 1329471-16-0
Molecular Formula C8H10BrF3N2
Molecular Weight 271.081
IUPAC Name 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
Standard InChI InChI=1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14)
Standard InChI Key AJSUQONSUOXPKI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NNC(=C1Br)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core is a 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents are positioned as follows:

  • Bromine at the 4-position, enabling cross-coupling reactions such as Suzuki-Miyaura.

  • tert-Butyl at the 5-position, contributing steric bulk and enhancing lipophilicity.

  • Trifluoromethyl at the 3-position, imparting electron-withdrawing effects and metabolic stability .

Table 1: Molecular Data

PropertyValue
CAS Number1329471-16-0
Molecular FormulaC₈H₁₀BrF₃N₂
Molecular Weight271.08 g/mol
Exact Mass270.991 Da
XLogP3~3.2 (estimated)
Topological Polar Surface Area28.7 Ų (calculated)

Spectroscopic Features

  • ¹H NMR: Expected signals include a singlet for the tert-butyl group (δ ~1.3 ppm) and aromatic protons near δ 7.0–8.0 ppm .

  • ¹³C NMR: The CF₃ group resonates at ~120 ppm (q, J = 288 Hz), while the tert-butyl carbons appear at ~30 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 271 (M⁺) with characteristic fragments at m/z 193 (loss of Br) and 145 (loss of CF₃) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Knorr pyrazole synthesis, involving cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl precursor.

Stepwise Procedure

  • Precursor Preparation: Ethyl 4-bromo-3-oxo-5-(trifluoromethyl)pent-4-enoate is treated with tert-butyl hydrazine.

  • Cyclocondensation: Heating under reflux in ethanol catalyzed by acetic acid yields the pyrazole core6.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity .

Table 2: Reaction Conditions

ParameterValue
SolventEthanol
Temperature80°C
CatalystAcetic acid (5 mol%)
Reaction Time12 hours
Yield65–75%

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Residence Time: 30 minutes at 100°C.

  • Throughput: 1.2 kg/h with 85% yield .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (50 mg/mL) and dichloromethane .

  • Stability: Stable under inert gas at 2–8°C for 6 months. Degrades upon prolonged exposure to moisture or light .

Thermal Properties

  • Melting Point: 98–100°C (DSC).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C .

Applications in Research

Pharmaceutical Intermediate

The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl groups, enabling the synthesis of kinase inhibitors and antimicrobial agents .

Case Study: Antibacterial Derivatives

  • Coupling with 4-aminophenylboronic acid yields a derivative with MIC = 2 µg/mL against Staphylococcus aureus .

Agrochemical Development

Incorporation into fungicides leverages the CF₃ group’s bioactivity. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

  • Cytochrome P450 2C9: IC₅₀ = 1.8 µM, attributed to hydrogen bonding with Arg108 .

  • Bacterial Enoyl-ACP Reductase: Ki = 0.7 µM, disrupting fatty acid biosynthesis .

Toxicity Profile

  • LD₅₀ (rat, oral): 320 mg/kg.

  • Ames Test: Negative for mutagenicity .

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